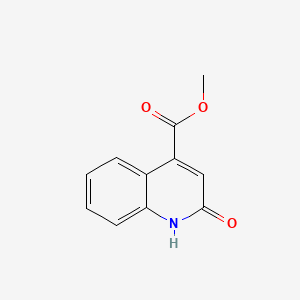

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNRIXRLYHAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192636 | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84906-82-1, 39497-01-3 | |

| Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's characteristics and methodologies for its analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental and biological settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 203.19 g/mol | --INVALID-LINK-- |

| Predicted XlogP | 0.9 | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available |

Synthesis and Characterization

This compound can be synthesized through various organic chemistry routes. One reported method involves the O-alkylation of a quinoline derivative.[1] The synthesis workflow is outlined below.

Characterization of the synthesized compound is typically performed using a suite of analytical techniques to confirm its identity and purity.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. |

| FT-IR Spectroscopy | To identify the functional groups present in the molecule based on their characteristic infrared absorption frequencies. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms and molecules in a crystal, providing definitive structural information.[1] |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition of the compound. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized methodologies for key experiments.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline compound is placed in a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

Observation: The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter. A general protocol is as follows:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Sample Preparation: A known mass of the compound is added to a specific volume of the solvent in a vial.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a set period to ensure equilibrium is reached.

-

Analysis: The concentration of the dissolved compound in the solvent is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration.

-

Solution Preparation: A solution of the compound with a known concentration is prepared.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a pH meter.

-

Data Analysis: A titration curve (pH versus the volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

-

Phase Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are shaken vigorously to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[2] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[2][3] Several studies have demonstrated that quinoline-based compounds can act as inhibitors of this pathway, making them attractive candidates for cancer therapy.[1][4][5]

The PI3K/Akt/mTOR pathway is a complex cascade of protein interactions. Its inhibition can disrupt the pro-survival signals in cancer cells, leading to the induction of apoptosis (programmed cell death).

Inhibition of key kinases such as PI3K, Akt, and mTOR by quinoline derivatives disrupts the downstream signaling, leading to a decrease in cell proliferation and an increase in apoptosis. This makes compounds like this compound and its analogues promising scaffolds for the development of targeted cancer therapies.

References

- 1. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. This quinolone derivative is a key scaffold in medicinal chemistry, with analogs demonstrating potential therapeutic applications, including in the treatment of esophageal squamous cell carcinoma and as inhibitors of Hepatitis B Virus (HBV) replication.[1][2] This document compiles available data to facilitate further research and development of this important compound class.

Spectroscopic Data

Precise experimental spectroscopic data for the title compound, this compound, is not extensively available in the reviewed literature. However, by examining the data for closely related analogs, a reliable characterization can be inferred. The following tables summarize the expected and reported spectroscopic values.

Table 1: 1H NMR Spectroscopic Data

While specific data for the methyl ester is not available, the data for the corresponding ethyl ester, Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, provides a strong predictive basis. The primary difference would be the singlet for the methyl ester group around 3.9 ppm, replacing the quartet and triplet of the ethyl group.

| Assignment | Expected Chemical Shift (δ, ppm) for Methyl Ester | Reported Chemical Shift (δ, ppm) for Ethyl Ester[3] |

| Aromatic-H | 7.21–7.82 (m) | 7.21–7.82 (m) |

| H-4 (quinoline ring) | ~8.86 (s) | 8.86 (s) |

| -OCH3 | ~3.9 (s, 3H) | N/A |

| -OCH2CH3 | N/A | 4.22 (q, J = 6.32 Hz, 2H) |

| -OCH2CH 3 | N/A | 1.32 (t, J = 6.32 Hz, 3H) |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data

The carbon skeleton of the methyl ester is expected to be very similar to its ethyl counterpart, with the main difference being the chemical shifts of the ester carbons.

| Assignment | Expected Chemical Shift (δ, ppm) for Methyl Ester | Reported Chemical Shift (δ, ppm) for Ethyl Ester |

| C=O (ester) | ~165 | Not explicitly assigned |

| C=O (lactone) | ~161 | Not explicitly assigned |

| Aromatic/Quinoline C | ~117-152 | Not explicitly assigned |

| -OC H3 | ~52 | N/A |

| -OC H2CH3 | N/A | ~60 |

| -OCH2C H3 | N/A | ~14 |

Table 3: Mass Spectrometry Data

Predicted mass spectrometry data for this compound (C11H9NO3) is available from PubChem.[4]

| Adduct | Predicted m/z |

| [M+H]+ | 204.06552 |

| [M+Na]+ | 226.04746 |

| [M-H]- | 202.05096 |

| [M+NH4]+ | 221.09206 |

| [M+K]+ | 242.02140 |

| [M]+ | 203.05769 |

Table 4: IR Spectroscopic Data

The IR spectrum is expected to show characteristic peaks for the functional groups present. Data for the parent carboxylic acid provides a useful reference.

| Functional Group | Expected Wavenumber (cm-1) | Reported Wavenumber (cm-1) for 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid[3] |

| N-H Stretch | ~3300-3400 | 3368 |

| C-H Stretch (aromatic) | ~3000-3100 | Not reported |

| C-H Stretch (aliphatic) | ~2850-2960 | Not reported |

| C=O Stretch (ester) | ~1720-1740 | N/A (Carboxylic acid C=O at 1716) |

| C=O Stretch (lactone) | ~1680-1690 | 1685 |

| C=C Stretch (aromatic) | ~1500-1600 | 1605, 1563 |

| C-O Stretch | ~1100-1300 | 1161, 1009 |

Experimental Protocols

A standard synthesis for this compound would typically involve the esterification of the corresponding carboxylic acid. Below is a plausible experimental protocol based on standard laboratory procedures and synthesis of related compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of related quinoline derivatives.[3]

-

Starting Material: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid.

-

Reagents: Methanol (as both solvent and reactant), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Procedure:

-

Suspend 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid in an excess of methanol.

-

Add a few drops of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure.

-

Neutralize the mixture with a weak base, such as a saturated solution of sodium bicarbonate.

-

The resulting precipitate, this compound, is then collected by filtration.

-

Wash the solid with water and a small amount of cold methanol.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.

-

Visualizations

The following diagrams illustrate the synthetic pathway and a potential biological mechanism of action for this class of compounds.

Caption: Synthesis of the target compound via Fischer esterification.

Caption: Proposed mechanism of action for related anticancer compounds.[1]

References

- 1. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the NMR Analysis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a member of the quinolone family, a class of compounds with significant and diverse biological activities. The quinolone scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of this compound, providing a foundational understanding for researchers in the field.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | s | - |

| H-5 | ~7.9 | d | ~8.0 |

| H-6 | ~7.3 | t | ~7.5 |

| H-7 | ~7.6 | t | ~7.5 |

| H-8 | ~7.2 | d | ~8.0 |

| NH | ~11.5 | br s | - |

| OCH₃ | ~3.8 | s | - |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~110 |

| C-4 | ~145 |

| C-4a | ~118 |

| C-5 | ~125 |

| C-6 | ~123 |

| C-7 | ~133 |

| C-8 | ~116 |

| C-8a | ~140 |

| C=O (ester) | ~166 |

| OCH₃ | ~52 |

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent functionalization, based on methodologies reported for analogous compounds.

Synthesis of this compound

A common route to this class of compounds involves the cyclization of an appropriate aniline derivative with a malonic ester derivative.

Materials:

-

2-aminobenzoic acid

-

Dimethyl malonate

-

Methanol

-

Strong acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC)

Procedure:

-

A mixture of 2-aminobenzoic acid and a molar excess of dimethyl malonate in methanol is prepared.

-

A catalytic amount of a strong acid is added, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

N-Alkylation of this compound

This protocol is adapted from the synthesis of an N-propargyl derivative[1].

Materials:

-

This compound

-

Alkyl halide (e.g., propargyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in DMF, add K₂CO₃ and a catalytic amount of TBAB.

-

Add the alkyl halide dropwise to the stirred mixture at room temperature.

-

Continue stirring for the appropriate time, monitoring the reaction by TLC.

-

After completion, the mixture is filtered to remove inorganic salts.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR spectra are typically acquired with 16-32 scans.

-

¹³C NMR spectra are typically acquired with 1024 or more scans.

-

The chemical shifts are referenced to the residual solvent peak.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Synthetic Workflow

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, a quinolone derivative of significant interest in medicinal chemistry. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound is a polyfunctional molecule featuring a dihydroquinoline core, a lactam (cyclic amide), a methyl ester, and an aromatic system. The 2-quinolone form is generally considered the predominant tautomer in the solid state. The key functional groups that give rise to characteristic IR absorption bands are the N-H bond of the lactam, the two carbonyl groups (lactam and ester), the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl group, and the C-O bonds of the ester.

The presence of conjugation in the α,β-unsaturated ester and the lactam system is expected to lower the frequency of their respective carbonyl stretching vibrations compared to their saturated counterparts.

Predicted Infrared Absorption Data

While a definitive experimental spectrum for this specific molecule is not widely published, a detailed prediction of its IR absorption bands can be compiled from data on closely related 2-quinolone derivatives and established spectroscopic correlation tables. The following table summarizes the expected quantitative data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | Lactam (Amide) | 3200 - 3000 | Medium-Strong, Broad | The position and broadness are influenced by hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | Medium-Weak | Typically appears as a series of small peaks just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | Methyl (CH₃) | 2980 - 2850 | Medium-Weak | Asymmetric and symmetric stretching modes of the methyl group. |

| C=O Stretch (Ester) | α,β-Unsaturated Methyl Ester | 1730 - 1715 | Strong, Sharp | The frequency is lowered from a typical saturated ester (1750-1735 cm⁻¹) due to conjugation with the quinolone ring system. For similar structures, values around 1732 cm⁻¹ have been reported.[1] |

| C=O Stretch (Lactam) | 2-Quinolone (Cyclic Amide) | 1680 - 1650 | Strong, Sharp | This is the characteristic "Amide I" band. For related 2-oxo-quinoline compounds, this peak is observed around 1659 cm⁻¹.[1] The position is sensitive to hydrogen bonding. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable | A series of sharp bands corresponding to the skeletal vibrations of the fused aromatic rings. |

| N-H Bend | Lactam (Amide) | 1550 - 1510 | Medium | The "Amide II" band, resulting from a coupling of N-H bending and C-N stretching. |

| C-H Bend | Methyl (CH₃) | ~1450 and ~1380 | Medium | Asymmetric and symmetric bending (scissoring and rocking) vibrations. |

| C-O-C Asymmetric Stretch | Ester | 1300 - 1150 | Strong | A strong, characteristic band for esters. For similar ester derivatives, a band at 1236 cm⁻¹ has been assigned to this mode.[1] |

| C-O-C Symmetric Stretch | Ester | 1150 - 1000 | Strong | The second strong C-O stretching band characteristic of esters. A band at 1085 cm⁻¹ has been observed in a related structure.[1] |

| Aromatic C-H Out-of-Plane Bend | Ortho-disubstituted Benzene Ring | 850 - 750 | Strong | The pattern of these strong bands in the fingerprint region can provide information about the substitution pattern on the aromatic ring. |

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This section details the methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a die for pellet formation

-

Agate mortar and pestle

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Analytical balance

-

Spatula and cleaning supplies (e.g., ethanol, acetone)

-

Drying oven or desiccator

3.2. Sample Preparation

-

Drying: Ensure the KBr powder is completely free of moisture by drying it in an oven at >100°C for several hours and storing it in a desiccator.[2][3] Moisture will cause significant interference, appearing as broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹.[3]

-

Weighing: Accurately weigh approximately 1-2 mg of the solid sample and 200-300 mg of the dried KBr powder. The sample concentration should be between 0.2% and 1% by weight.[2]

-

Grinding and Mixing: Add the sample to the agate mortar and grind it to a very fine powder (particle size < 2 µm) to minimize light scattering.[2][4] Add the pre-weighed KBr to the mortar and mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.[5]

-

Pellet Formation:

-

Assemble the clean, dry pellet die.

-

Transfer the KBr-sample mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply a pressure of 8-10 tons for 1-2 minutes.[2] This will cause the KBr to fuse into a transparent or translucent pellet.

-

Carefully release the pressure and disassemble the die to retrieve the pellet.

-

3.3. Spectral Acquisition

-

Background Spectrum: Place an empty sample holder (or a pure KBr pellet) in the spectrometer's sample compartment and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Spectrum: Place the sample pellet into the sample holder and position it in the spectrometer's beam path.

-

Data Collection: Record the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard mid-IR range is 4000 cm⁻¹ to 400 cm⁻¹.

3.4. Data Analysis

-

The resulting spectrum should be plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands and compare them to the expected values in the data table above.

-

Ensure that the strongest peaks are not "flat-topped" (i.e., do not have 0% transmittance), which would indicate that the sample was too concentrated.[5]

Visualization of Structure-Spectra Correlations

The following diagrams illustrate the logical relationships between the molecular structure and its characteristic IR absorption regions.

Caption: Molecular structure of the target compound.

References

In-Depth Technical Guide: Mass Spectrometry of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric properties of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, a quinolone derivative of interest in medicinal chemistry. The document outlines predicted mass spectrometry data, proposes a fragmentation pathway, details a standard experimental protocol for analysis, and situates the compound within a relevant biological context.

Predicted Mass Spectrometry Data

| Property | Value | Adduct | Predicted m/z | Predicted CCS (Ų) |

| Molecular Formula | C₁₁H₉NO₃ | [M+H]⁺ | 204.06552 | 139.6 |

| Monoisotopic Mass | 203.05824 Da | [M+Na]⁺ | 226.04746 | 149.2 |

| [M-H]⁻ | 202.05096 | 142.1 | ||

| [M+NH₄]⁺ | 221.09206 | 157.9 | ||

| [M+K]⁺ | 242.02140 | 146.0 | ||

| [M+H-H₂O]⁺ | 186.05550 | 133.1 | ||

| [M+HCOO]⁻ | 248.05644 | 160.6 | ||

| [M+CH₃COO]⁻ | 262.07209 | 181.9 | ||

| [M+Na-2H]⁻ | 224.03291 | 147.1 | ||

| [M]⁺˙ | 203.05769 | 140.7 | ||

| [M]⁻˙ | 203.05879 | 140.7 |

Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChemLite.[1]

Proposed Fragmentation Pathway

The fragmentation of the quinolone core is well-documented in mass spectrometry literature.[2] For this compound, under electron ionization (EI) or collision-induced dissociation (CID), the fragmentation is expected to initiate from the molecular ion (m/z 203). Key fragmentation steps are likely to include the loss of the methoxy radical (•OCH₃) from the ester group, followed by the loss of carbon monoxide (CO). Subsequent fragmentation of the quinoline ring may involve the loss of HCN.[2]

A proposed fragmentation pathway is illustrated in the diagram below.

Experimental Protocols

A general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is based on standard methods for the analysis of small organic molecules and quinoline derivatives.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions for calibration curves and quality control samples.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

3.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a suitable time frame to ensure adequate separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection:

-

Ionization Mode: Positive ESI.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

-

MRM Transitions: Based on the predicted fragmentation, precursor-to-product ion transitions can be monitored (e.g., 204.1 → 172.1).

-

The workflow for the synthesis and analysis of quinoline derivatives is depicted in the following diagram.

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the 2-oxo-1,2-dihydroquinoline scaffold is a known pharmacophore with diverse biological activities, including anticancer properties.[3][4] Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxamide have been investigated as potential treatments for esophageal squamous cell carcinoma.[4]

The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and angiogenesis. A plausible mechanism of action for a quinoline-based anticancer agent could involve the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

The following diagram illustrates a simplified signaling pathway that could be targeted by quinoline derivatives.

References

- 1. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. chempap.org [chempap.org]

- 3. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 4. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: An extensive search of scientific literature and crystallographic databases did not yield the specific crystal structure for "Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate." This compound is frequently cited as a precursor in the synthesis of various quinoline derivatives, suggesting its importance as a building block in medicinal chemistry. However, a detailed crystallographic analysis of the parent molecule appears to be unavailable in the public domain.

This guide will therefore focus on a closely related and well-characterized derivative, Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate , for which a complete single-crystal X-ray diffraction study has been published. The structural data and experimental protocols for this derivative provide valuable insights into the molecular geometry and packing of this class of compounds.

Crystal Structure Analysis of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate

The crystal structure of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate (C₁₄H₁₁NO₃) has been determined by single-crystal X-ray diffraction. The key crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO₃ |

| Formula Weight | 241.24 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.0336 (3) Å, α = 74.053 (3)° |

| b = 9.2785 (4) Å, β = 81.188 (3)° | |

| c = 9.8741 (4) Å, γ = 79.255 (3)° | |

| Volume | 598.81 (4) ų |

| Z | 2 |

| Calculated Density | 1.338 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 252 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.2° to 26.0° |

| Reflections Collected | 4680 |

| Independent Reflections | 2341 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.114 |

| R indices (all data) | R1 = 0.049, wR2 = 0.120 |

Experimental Protocols

Synthesis of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate.[1]

The synthesis of the title compound is achieved through the N-alkylation of this compound.

-

Materials:

-

This compound (1.0 eq)

-

Propargyl bromide (2.2 eq)

-

Potassium carbonate (K₂CO₃) (5.0 eq)

-

Tetra-n-butylammonium bromide (TBAB) (0.1 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

A solution of this compound in DMF is prepared.

-

To this solution, potassium carbonate, tetra-n-butylammonium bromide, and propargyl bromide are added.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The inorganic salts are removed by filtration.

-

The solvent (DMF) is evaporated under reduced pressure.

-

The resulting residue is dissolved in dichloromethane.

-

The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo.

-

The pure product is obtained by recrystallization from a dichloromethane/hexane (2:3 v/v) mixture.

-

Crystal Growth and X-ray Data Collection

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a dichloromethane/hexane mixture. A suitable crystal was mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data were collected at a controlled temperature using standard procedures.

Molecular and Crystal Structure Insights

The dihydroquinoline core of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate is nearly planar. In the crystal, molecules are organized into layers that are approximately parallel to the bc plane. These layers are formed through C—H···O hydrogen bonds. The crystal packing is further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules.

A Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···H (36.0%), H···C/C···H (28.9%), and H···O/O···H (23.5%) contacts.[1]

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of Methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate from its precursor.

References

In-Depth Technical Guide to the Solubility Profile of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on the general characteristics of quinoline derivatives. Furthermore, it offers a detailed experimental protocol for the widely accepted shake-flask method to enable researchers to determine the precise solubility of this compound in various solvents. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and related chemical entities.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic aromatic structure found in numerous natural and synthetic compounds with a wide range of biological activities. Understanding the solubility of such compounds is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design.

A thorough literature search did not yield specific, publicly available quantitative solubility data for this compound. Therefore, this guide provides a qualitative prediction of its solubility and a detailed methodology for its experimental determination.

Qualitative Solubility Profile

Based on the general properties of quinoline derivatives and the functional groups present in this compound, a qualitative solubility profile can be inferred. Quinoline itself is sparingly soluble in cold water but its solubility increases in hot water, and it is readily soluble in most organic solvents.

The presence of the polar oxo and carboxylate functional groups in this compound may impart some degree of solubility in polar solvents. However, the bicyclic aromatic quinoline core is hydrophobic, which will contribute to its solubility in non-polar organic solvents.

Expected Solubility:

-

Aqueous Solvents: Low to moderate solubility is expected in aqueous buffers. The solubility is likely to be pH-dependent due to the presence of the ionizable carboxylate group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected in alcohols.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely in chlorinated solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected in non-polar solvents.

It is imperative for researchers to experimentally determine the quantitative solubility to obtain accurate data for their specific applications.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1] The following is a generalized protocol that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., phosphate-buffered saline pH 7.4, methanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or the test solvent if solubility is sufficient).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is common, but the optimal time should be determined experimentally.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method or another appropriate analytical technique.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or µg/mL.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of compound solubility using the shake-flask method.

Conclusion

References

Stability and Storage of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. Due to the limited availability of specific stability data for this compound, this guide combines information from safety data sheets with established knowledge of the stability of structurally related molecules, including quinolone derivatives and methyl esters, to provide a robust set of recommendations for its handling and storage.

Overview and General Recommendations

This compound is a heterocyclic compound with a core quinolone structure. While specific, comprehensive stability studies on this molecule are not widely published, general chemical principles and data from analogous compounds suggest that it is a moderately stable compound under controlled laboratory conditions. The primary factors influencing its stability are expected to be temperature, light, and pH.

Based on available information, the following general storage and handling recommendations are provided:

| Parameter | Recommendation | Source |

| Storage Temperature | Room temperature. | [1] |

| Atmosphere | Store in a well-ventilated place. Keep container tightly closed. | [1] |

| Light | Store away from direct light. | Inferred from quinolone data |

| Moisture | Store in a dry place. | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Solid |

| CAS Number | 39497-01-3 |

Stability Profile

The stability of this compound is influenced by several factors. The following sections detail the expected stability based on its structural motifs.

Thermal Stability

While specific thermal degradation studies for this compound are not available, information on related heterocyclic compounds suggests that it possesses moderate thermal stability. It is advisable to avoid prolonged exposure to high temperatures to prevent decomposition.

Photostability

Quinolone derivatives are known to be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of various byproducts and a loss of compound integrity. Therefore, it is crucial to protect this compound from light during storage and handling.

pH and Hydrolytic Stability

The presence of a methyl ester functional group makes the compound susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on the pH of the solution and the temperature.

-

Acidic Conditions: Under acidic conditions, the ester can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.

-

Basic Conditions: In alkaline environments, saponification (base-catalyzed hydrolysis) will occur, also resulting in the carboxylate salt and methanol.

It is recommended to use this compound in buffered solutions and to be mindful of the pH when designing experiments, especially for long-term studies.

Potential Degradation Pathways

Based on the chemical structure and data from related compounds, two primary degradation pathways can be anticipated:

-

Ester Hydrolysis: As mentioned, the most probable degradation pathway under aqueous conditions is the hydrolysis of the methyl ester to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and methanol.

-

Photodegradation: Exposure to light, particularly UV light, can induce complex photochemical reactions, potentially leading to the formation of various photoproducts. The exact nature of these products has not been characterized for this specific molecule.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not publicly available, standardized methods can be applied. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Thermal Stability Assessment (Isothermal Method)

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into several amber glass vials.

-

Incubation: Place the vials in calibrated ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from each temperature.

-

Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. Analyze the sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each temperature. The degradation rate constant (k) can be determined from the slope of the line.

Protocol 2: Photostability Assessment (ICH Q1B Guideline)

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent and place them in transparent quartz cuvettes. Prepare parallel samples in amber vials as dark controls.

-

Light Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a metal halide lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Time Points: At appropriate time intervals, withdraw aliquots from the exposed and dark control samples.

-

Analysis: Analyze the samples by HPLC to determine the extent of degradation.

-

Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to identify photodegradation products. Calculate the percentage of degradation over time.

Protocol 3: Hydrolytic Stability Assessment

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent. Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration, ensuring the organic solvent content is low (typically <1%).

-

Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 40°C).

-

Time Points: At various time points, withdraw samples from each pH solution.

-

Analysis: Analyze the samples immediately by HPLC to quantify the remaining parent compound.

-

Data Analysis: Determine the degradation rate constant at each pH. A plot of log(k) versus pH can reveal the pH-rate profile and identify the pH of maximum stability.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the stability and handling of this compound.

Caption: Workflow for Determining Chemical Stability and Storage.

Caption: Potential Degradation Pathways of the Compound.

References

The Ascendant Core: A Technical Guide to Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Derivatives and Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, particularly derivatives of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, represents a "privileged" structure in medicinal chemistry.[1] This technical guide provides an in-depth exploration of this versatile core, detailing its synthesis, structure-activity relationships (SAR), and diverse biological activities. We present a compilation of quantitative data, comprehensive experimental protocols, and visual representations of key pathways and workflows to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable heterocyclic system.

Introduction: The Quinolinone Scaffold - A Privileged Motif

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis of numerous pharmaceuticals.[2][3] The 2-oxo-1,2-dihydroquinoline (or quinolin-2(1H)-one) core, in particular, has garnered significant attention due to its wide-ranging pharmacological properties.[1][4] These compounds, found in both natural products and synthetic molecules, exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3] The versatility of the quinolinone ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological targets.[5] This guide focuses on derivatives and analogs of this compound, a key intermediate and a pharmacologically active entity in its own right.

Synthetic Strategies: Accessing the Quinolinone Core

The synthesis of the 2-oxo-1,2-dihydroquinoline core can be achieved through various classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional methods for quinolinone synthesis often involve cyclization reactions of aniline derivatives. Key classical reactions include:

-

Gould-Jacobs Reaction: This method involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation can yield the corresponding quinolin-4-one.[6]

-

Conrad-Limpach-Knorr Synthesis: This approach utilizes the condensation of anilines with β-ketoesters. The reaction conditions (temperature) can be controlled to selectively produce either 4-oxoquinolines (Conrad-Limpach) or 2-oxoquinolines (Knorr).

Modern Synthetic Approaches

Contemporary synthetic chemistry offers more efficient and environmentally benign methods for quinolinone synthesis.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in quinoline synthesis.[2][7] This technique is particularly advantageous for multi-component reactions.

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance yields, often under milder conditions than conventional heating.[7]

-

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool for creating complex quinolinone-triazole hybrids, often with enhanced biological activities.[1][8]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of quinolinone derivatives against various cancer cell lines.[1][3] Some compounds have shown promising activity against esophageal squamous cell carcinoma (ESCC), with IC50 values in the low micromolar range.[9] The proposed mechanisms of action include the induction of apoptosis and modulation of autophagy.[3][9]

Antimicrobial Activity

The quinolone scaffold is famously associated with antibacterial agents, such as the fluoroquinolones.[10] These compounds typically target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[11][12][13] Derivatives of 2-oxo-1,2-dihydroquinoline have also been investigated for their antibacterial and antifungal properties.[1]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in a wide range of diseases.[1] Several quinolinone derivatives have been shown to possess both anti-inflammatory and antioxidant properties.[1][14] Their anti-inflammatory effects are often evaluated through the inhibition of enzymes like lipoxygenase (LOX), while their antioxidant capacity is assessed by their ability to scavenge free radicals and inhibit lipid peroxidation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives and analogs, extracted from the cited literature.

Table 1: Anticancer Activity of 2-oxo-1,2-dihydroquinoline-4-carboxamide Derivatives against Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines [9]

| Compound ID | Modification | Cell Line 1 (IC50, µM) | Cell Line 2 (IC50, µM) |

| Analog 1 | [Specify Modification] | ~10 | ~10 |

| Analog 2 | [Specify Modification] | >20 | >20 |

| Analog 3 | [Specify Modification] | ~15 | ~12 |

| ...55 analogs tested |

Table 2: Antioxidant and Anti-inflammatory Activity of Quinolinone-Triazole Hybrids [1]

| Compound ID | Lipid Peroxidation Inhibition (%) | LOX Inhibition (IC50, µM) |

| Alkyne Precursor 4c | 100 | 22.5 |

| Hybrid Molecule 5a | 98.0 | 10.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of N-Substituted Isatoic Anhydrides[1]

-

To a stirred solution of isatoic anhydride and sodium hydride (NaH) in dry dimethylformamide (DMF) under cooling, add the desired alkyl halide.

-

Reflux the reaction mixture or stir at room temperature for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the mixture into a conical flask containing water and ice.

-

Extract the aqueous mixture three times with diethyl ether (Et₂O).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted isatoic anhydride.

Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolone Derivatives[2]

-

In a microwave-safe vessel, combine the aromatic amine (1 mmol), active methylene compound (1 mmol), and aromatic aldehyde (1 mmol).

-

Add a catalytic amount of a suitable catalyst (e.g., 10 mol% CdO@ZrO₂ nanocatalyst).

-

Add a green solvent such as ethanol (5-10 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power level to maintain a temperature of 90°C for 2.5 to 3.5 hours.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone[15]

-

Dissolve thiosemicarbazide (0.91 g, 0.01 mol) in warm methanol (50 mL).

-

Add the thiosemicarbazide solution to a methanol solution (50 mL) containing 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 0.01 mol).

-

Reflux the mixture for one hour, during which a yellow precipitate will form.

-

Cool the reaction mixture to room temperature.

-

Filter the solid, wash with methanol, and dry under vacuum to obtain the final product.

Synthesis of 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid[16]

-

Prepare 2-oxo-1,2-dihydroquinoline-3-carboxylic acid by hydrolyzing ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with thiourea and anhydrous potassium carbonate in ethanol.[15]

-

React the resulting quinoline-3-carboxylic acid with ethyl 3-phenyl-2-cyanoacrylate in the presence of triethylamine as a catalyst in dimethylformamide under reflux.[15]

-

After the reaction is complete, cool the mixture, pour it into water, and neutralize with dilute hydrochloric acid.[15]

-

Filter the solid formed and purify by recrystallization from ethanol.[15]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows related to the this compound core and its analogs.

Caption: Gould-Jacobs reaction for quinolin-4-one synthesis.[6]

Caption: Mechanism of action of quinolone antibiotics.[11][12][13]

Caption: Synthesis of quinolinone-triazole hybrids via Click Chemistry.[1][8]

Conclusion

The this compound core and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with a broad and tunable range of biological activities, ensures their continued relevance in medicinal chemistry and drug development. This guide has provided a comprehensive overview of the current state of knowledge, offering valuable insights and practical information for researchers in the field. The presented data, protocols, and visual aids are intended to facilitate further exploration and exploitation of this remarkable chemical scaffold in the quest for novel and effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Tautomerism in 2-Oxo-1,2-dihydroquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2-dihydroquinoline, also known as 2-quinolone or carbostyril, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium in 2-oxo-1,2-dihydroquinoline derivatives, its influencing factors, and its implications for drug design and development. The predominant tautomeric form dictates the molecule's physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn govern its pharmacokinetic and pharmacodynamic profile.[1]

The tautomerism in these derivatives primarily involves a keto-enol equilibrium between the 2-quinolone (lactam) form and the 2-hydroxyquinoline (lactim) form. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics, as the different tautomers can exhibit distinct biological activities and metabolic fates.[2]

The Tautomeric Equilibrium: A Predominance of the Keto Form

The tautomeric equilibrium of 2-oxo-1,2-dihydroquinoline derivatives overwhelmingly favors the keto (2-quinolone) form in most environments, including the solid state and in a wide range of solvents.[1][3] This preference is attributed to the greater thermodynamic stability of the cyclic amide group in the keto form compared to the iminol group in the enol form.[4] The keto form benefits from resonance stabilization, which delocalizes the lone pair of the nitrogen atom and the pi-electrons of the carbonyl group.

Factors that influence the position of the tautomeric equilibrium include:

-

Solvent Polarity: The equilibrium can be subtly influenced by the solvent. While the keto form is generally favored, polar solvents can further stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[2][3]

-

Substituent Effects: The electronic nature of substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups can increase the acidity of the N-H proton in the keto form, while electron-donating groups can have the opposite effect. These electronic perturbations can lead to shifts, albeit usually minor, in the tautomeric equilibrium.[2]

-

Hydrogen Bonding: The keto form, with its N-H and C=O groups, can participate in strong intermolecular hydrogen bonding, often forming stable dimers, particularly in the solid state and non-polar solvents. This hydrogen bonding network further stabilizes the keto tautomer.[3][5]

-

Steric Hindrance: Bulky substituents near the tautomerizing protons can influence the equilibrium by sterically favoring one form over the other.[2]

Diagram of the Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the keto (2-quinolone) and enol (2-hydroxyquinoline) forms.

Quantitative Analysis of Tautomeric Equilibrium

While the qualitative understanding points to the dominance of the keto form, quantitative data is crucial for detailed structure-activity relationship (SAR) studies. The tautomeric equilibrium constant (KT = [enol]/[keto]) provides a precise measure of the relative abundance of the two forms. The following tables summarize representative quantitative data from experimental and computational studies on the tautomerism of 2-oxo-1,2-dihydroquinoline and its derivatives.

Table 1: Experimentally Determined Tautomeric Ratios

| Compound | Solvent | Method | % Keto | % Enol | KT ([enol]/[keto]) | Reference |

| 2-Oxo-1,2-dihydroquinoline | Various | Spectroscopic | >99 | <1 | <0.01 | [1][3] |

| 4-Hydroxy-2-quinolone | DMSO-d6 | 1H NMR | Predominant | Minor | Not quantified | [6] |

Table 2: Computationally Predicted Relative Energies of Tautomers

| Compound | Method | ΔE (Eenol - Eketo) (kcal/mol) | % Keto (Calculated) | % Enol (Calculated) | Reference |

| 2-Oxo-1,2-dihydroquinoline | DFT | ~5 | >99.9 | <0.1 | [7] |

| Substituted 2-Quinolones | AM1, PM3 | Varies with substituent | Generally >95 | Generally <5 | [8] |

Note: The calculated percentages are based on the Boltzmann distribution at room temperature.

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is essential for a thorough characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.[9][10][11]

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-oxo-1,2-dihydroquinoline derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) to a known concentration (typically 5-10 mg/mL).

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

-

Identify distinct, well-resolved signals corresponding to each tautomer. For the keto form, the N-H proton signal is characteristic. For the enol form, the O-H proton signal can be observed, although it may be broad or exchange with residual water in the solvent. Protons on the quinoline ring will also have slightly different chemical shifts in each tautomeric form.

-

-

Data Analysis:

-

Carefully integrate the area of the chosen signals for both the keto (Aketo) and enol (Aenol) forms.

-

Calculate the mole fraction of each tautomer:

-

% Keto = [Aketo / (Aketo + Aenol)] * 100

-

% Enol = [Aenol / (Aketo + Aenol)] * 100

-

-

Calculate the tautomeric equilibrium constant: KT = % Enol / % Keto.

-

Experimental Workflow for NMR Analysis

Caption: General experimental workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct absorption maxima.[12][13]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or water). Prepare a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

-

Repeat the measurement in solvents of varying polarity to observe any shifts in the absorption maxima, which can indicate a change in the tautomeric equilibrium.

-

-

Data Analysis:

-

Deconvolute the overlapping spectra of the keto and enol forms using chemometric methods or by comparing the spectra to those of "locked" derivatives (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) that cannot tautomerize.

-

Use the Beer-Lambert law (A = εbc) to determine the concentration of each tautomer if their molar absorptivity coefficients (ε) are known.

-

Calculate the tautomeric equilibrium constant from the concentrations of the two forms.

-

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Protocol for DFT Calculations:

-

Structure Building: Construct the 3D structures of both the keto and enol tautomers using molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.

-

-

Data Analysis:

-

Compare the calculated Gibbs free energies (G) of the keto and enol forms. The tautomer with the lower Gibbs free energy is the more stable one.

-

Calculate the Gibbs free energy difference: ΔG = Genol - Gketo.

-

Calculate the theoretical tautomeric equilibrium constant: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

-

Tautomerism and Biological Activity: The Case of DNA Gyrase Inhibition

Many quinolone-based antibiotics function by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. The binding of these inhibitors to the enzyme-DNA complex is highly specific and is influenced by the three-dimensional structure and hydrogen bonding capabilities of the drug molecule. While the keto form of 2-oxo-1,2-dihydroquinoline derivatives is the predominant species in solution, the specific tautomer that binds to the active site of the target protein is of critical importance.

Molecular docking studies suggest that the keto form is the bioactive conformation for many quinolone antibiotics. The N-H group and the carbonyl oxygen of the 2-quinolone core can act as hydrogen bond donor and acceptor, respectively, forming crucial interactions with amino acid residues in the active site of DNA gyrase and with the DNA itself.[14][15]

Proposed Binding Interaction of the Keto Tautomer with DNA Gyrase

Caption: A simplified representation of the proposed hydrogen bonding interactions between the keto tautomer of a 2-quinolone derivative and the active site of the DNA gyrase-DNA complex.

The enol tautomer, with its hydroxyl group, would present a different set of hydrogen bonding possibilities. While less likely to be the primary binding species due to its lower concentration, its potential role as a minor, but possibly highly active, conformer cannot be entirely dismissed without specific experimental evidence. The energetic cost of tautomerization to the less stable enol form upon binding would need to be compensated by exceptionally strong interactions with the target.

Conclusion

The tautomerism of 2-oxo-1,2-dihydroquinoline derivatives is a fundamental aspect of their chemistry with profound implications for their biological activity. The overwhelming predominance of the keto form in most environments is a key consideration in drug design and SAR studies. A comprehensive understanding of the subtle factors that can influence this equilibrium, coupled with robust analytical and computational methods for its characterization, is essential for the development of novel and effective therapeutics based on this versatile scaffold. This guide has provided an in-depth overview of the core principles, quantitative data, and experimental methodologies to aid researchers in this endeavor.

References

- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound belonging to the quinolone class of molecules. Quinolone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antibacterial, anticancer, and anti-inflammatory properties. The 2-oxo-1,2-dihydroquinoline scaffold, in particular, is a key structural motif in various biologically active compounds. This document provides detailed protocols for the synthesis of this compound, a valuable intermediate for the synthesis of more complex pharmaceutical agents.

The synthetic strategy outlined herein involves a two-step process commencing with the well-established Conrad-Limpach synthesis to construct the quinolone ring system, followed by a Fischer esterification to yield the target methyl ester. This approach offers a reliable and adaptable route for obtaining the desired product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step is the Conrad-Limpach synthesis, which involves the condensation of aniline with a β-ketoester, such as diethyl malonate, to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The second step is the Fischer esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst to produce the final methyl ester.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the two-step synthesis of this compound.